molecular formula C21H18O11 B136067 Genistein 7-O-glucuronide CAS No. 38482-81-4

Genistein 7-O-glucuronide

Cat. No.: B136067
CAS No.: 38482-81-4
M. Wt: 446.4 g/mol
InChI Key: JIVINIISUDEORF-ZFORQUDYSA-N
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Description

Genistein 7-O-glucuronide is a naturally occurring compound derived from genistein, an isoflavonoid found predominantly in soybeans and other legumes. It is a glucuronide conjugate of genistein, formed through the attachment of a glucuronic acid moiety to the 7-hydroxyl group of genistein. This compound is known for its significant biological activities, including antioxidant, anti-inflammatory, and anticancer properties .

Mechanism of Action

Target of Action

Genistein 7-O-glucuronide is a glucoside of Genistein , a highly biologically active isoflavonoid . Genistein is known to inhibit protein-tyrosine kinase and topoisomerase-II activity . It also interacts with nuclear estrogen receptors, altering the transcription of cell-specific genes . These targets play crucial roles in cell growth, cancer progression, and cardiovascular health .

Mode of Action

This compound, upon metabolism, releases Genistein , which then interacts with its targets. Genistein inhibits enzymes required for cell growth, potentially blocking cancer cell growth . It also interacts with nuclear estrogen receptors, leading to altered gene transcription . This interaction can decrease cardiovascular risk in postmenopausal women .

Biochemical Pathways

This compound is produced via plant metabolism, particularly in the Fabaceae family . It is biosynthesized via the shikimate pathway in plants . When metabolized, it releases Genistein, which then interacts with its targets and affects various biochemical pathways . These pathways include those involved in cell growth, cancer progression, and cardiovascular health .

Pharmacokinetics

This compound undergoes metabolism to release Genistein . The main metabolic products observed in human plasma following ingestion were genistein-7-glucuronide, 4′-glucuronide, 7-sulfate, 4′-sulfate, 4′,7-diglucuronide, and 7-glucuronide-4′-sulfate . The glucuronidation of Genistin into Genistein is a key part of its metabolic pathway .

Result of Action

The release of Genistein from this compound leads to various molecular and cellular effects. Genistein has been shown to have antioxidant, anti-inflammatory, anticancer, and antidiabetic properties . It has also been found to exert many advantages for women’s health, including the treatment of postmenopausal symptoms, osteoporosis, and many types of cancer .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the fermentation process can release a larger amount of Genistein from Genistin . .

Biochemical Analysis

Biochemical Properties

Genistein 7-O-glucuronide plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and biomolecules. It is known to inhibit protein-tyrosine kinase and topoisomerase-II, which are crucial for cell signaling and DNA replication . Additionally, this compound interacts with estrogen receptors, mimicking the effects of estrogen and influencing various estrogen-mediated pathways . These interactions contribute to its antioxidant, anti-inflammatory, and anticancer activities .

Cellular Effects

This compound exerts multiple effects on different cell types and cellular processes. It has been shown to induce apoptosis in cancer cells by modulating apoptosis and survival signaling pathways . This compound also affects cell signaling pathways, such as the inhibition of protein-tyrosine kinase, leading to reduced cell proliferation and increased cell death in cancer cells . Furthermore, this compound influences gene expression and cellular metabolism, contributing to its overall therapeutic potential .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with various biomolecules. It inhibits protein-tyrosine kinase and topoisomerase-II, leading to the disruption of cell signaling and DNA replication . Additionally, this compound binds to estrogen receptors, modulating estrogen-mediated pathways and influencing gene expression . These interactions result in the compound’s antioxidant, anti-inflammatory, and anticancer effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its degradation can occur under extreme conditions . Long-term studies have shown that this compound maintains its biological activity over extended periods, with consistent effects on cellular function observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as antioxidant and anti-inflammatory activities . At higher doses, this compound can exhibit toxic or adverse effects, including hepatotoxicity and reproductive toxicity . These threshold effects highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, including glucuronidation and sulfation . It interacts with enzymes such as UDP-glucuronosyltransferase and sulfotransferase, which facilitate its conjugation and subsequent excretion . These metabolic pathways play a crucial role in regulating the bioavailability and activity of this compound in the body .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins . The compound is transported across cell membranes by organic anion transporters and is distributed to various tissues, including the liver, kidneys, and intestines . This distribution pattern influences the localization and accumulation of this compound, affecting its overall biological activity .

Subcellular Localization

This compound exhibits specific subcellular localization, which influences its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with various biomolecules . Post-translational modifications, such as phosphorylation and acetylation, can further regulate its subcellular localization and activity . These targeting signals ensure that this compound exerts its effects in specific cellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of genistein 7-O-glucuronide typically involves the enzymatic glucuronidation of genistein. This process can be catalyzed by uridine diphosphate-glucuronosyltransferase (UGT) enzymes. The reaction conditions often include the presence of uridine diphosphate-glucuronic acid (UDPGA) as the glucuronic acid donor, and the reaction is carried out in a suitable buffer at an optimal pH and temperature .

Industrial Production Methods: Industrial production of this compound can be achieved through biotechnological methods, utilizing microbial or plant cell cultures that express the necessary UGT enzymes. This approach allows for the large-scale production of the compound under controlled conditions, ensuring high yield and purity .

Chemical Reactions Analysis

Types of Reactions: Genistein 7-O-glucuronide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Genistein 7-O-glucuronide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Genistein 7-O-glucuronide is similar to other isoflavone glucuronides, such as:

Uniqueness: this compound is unique due to its specific glucuronidation at the 7-position, which influences its bioavailability, metabolism, and biological activity. Its potent antioxidant and anticancer properties, along with its ability to modulate hormone activity, make it a compound of significant interest in various fields of research .

Properties

IUPAC Name

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[5-hydroxy-3-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18O11/c22-9-3-1-8(2-4-9)11-7-30-13-6-10(5-12(23)14(13)15(11)24)31-21-18(27)16(25)17(26)19(32-21)20(28)29/h1-7,16-19,21-23,25-27H,(H,28,29)/t16-,17-,18+,19-,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIVINIISUDEORF-ZFORQUDYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=COC3=CC(=CC(=C3C2=O)O)OC4C(C(C(C(O4)C(=O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C2=COC3=CC(=CC(=C3C2=O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60579964
Record name 5-Hydroxy-3-(4-hydroxyphenyl)-4-oxo-4H-1-benzopyran-7-yl beta-D-glucopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60579964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

446.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38482-81-4
Record name 5-Hydroxy-3-(4-hydroxyphenyl)-4-oxo-4H-1-benzopyran-7-yl beta-D-glucopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60579964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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